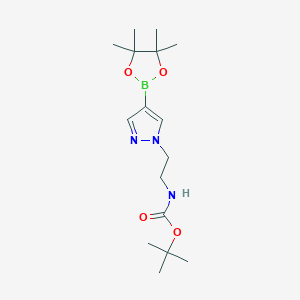

tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

描述

Tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the dioxaborolane group. The tert-butyl carbamate group is then added under specific reaction conditions to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, a pivotal reaction for constructing complex architectures.

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond.

-

Potassium acetate or similar bases facilitate the activation of the boronate ester .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines, critical for further functionalization.

| Deprotection Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0°C to RT, 1–2 h | Quantitative amine liberation | |

| HCl in dioxane | 4 M HCl, RT, 4 h | High-purity amine hydrochloride |

Key Observations :

-

Acidic deprotection preserves the boronate ester functionality, enabling sequential reactions .

-

Chiral centers adjacent to the carbamate remain intact, avoiding racemization .

Functionalization of the Pyrazole Ring

The 1H-pyrazole ring undergoes regioselective modifications, though limited direct data exists for this specific compound. General pyrazole reactivity includes:

| Reaction Type | Reagents/Conditions | Typical Outcomes |

|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro-pyrazole derivatives |

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated pyrazoles |

Note : Experimental validation for these transformations on the target compound is sparse, but analogous systems suggest feasibility .

Stability and Side Reactions

-

Boronate Hydrolysis : Prolonged exposure to aqueous bases or protic solvents degrades the dioxaborolane ring .

-

Thermal Decomposition : Heating above 120°C induces carbamate cleavage and boronate ester rearrangement .

Comparative Reaction Efficiency

The table below contrasts key reaction parameters for the compound’s transformations:

| Parameter | Suzuki Coupling | Carbamate Deprotection |

|---|---|---|

| Temperature Range | 65–90°C | 0–25°C |

| Catalyst Loading | 1–5 mol% Pd | Not applicable |

| Typical Yield | 75–92% | >95% |

| Functional Group Tolerance | Moderate | High |

This compound’s reactivity profile underscores its utility in synthesizing kinase inhibitors and boron-containing therapeutics. Further studies on its photophysical properties and catalytic applications are warranted.

科学研究应用

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for modulation of biological activity through the incorporation of the boron-containing moiety, which can enhance binding affinity to biological targets. Research indicates that derivatives of this compound may serve as effective inhibitors of specific enzymes involved in disease pathways.

Enzyme Inhibition Studies

Studies have shown that compounds containing the pyrazole and dioxaborolane moieties exhibit significant inhibitory activity against various enzymes. For instance, a related compound was observed to inhibit arginase, an enzyme implicated in several metabolic disorders. This suggests that tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate could be a candidate for further exploration in the treatment of conditions like hypertension and cancer .

Anticancer Activity

Recent research has highlighted the anticancer properties of similar compounds. The incorporation of the dioxaborolane group has been linked to improved cytotoxicity against cancer cell lines. The mechanism is thought to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Polymer Chemistry

The unique properties of this compound make it a valuable building block in polymer synthesis. Its ability to form stable bonds with various substrates allows for the development of new materials with enhanced mechanical and thermal properties.

Boron-Doped Materials

Boron-containing compounds are increasingly used in the fabrication of advanced materials such as semiconductors and photonic devices. The presence of the dioxaborolane unit can improve electronic properties and facilitate charge transport in these materials .

Pesticide Development

The compound's structural attributes suggest potential applications in agrochemicals as well. Research into similar compounds has demonstrated their efficacy as pesticides due to their ability to interfere with pest metabolic processes. This opens avenues for developing environmentally friendly pest control agents that are less harmful to non-target organisms .

Fertilizer Enhancements

Additionally, there is potential for using such compounds in enhancing fertilizer formulations by improving nutrient uptake efficiency in plants through targeted delivery systems.

作用机制

The mechanism of action of tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole ring can interact with enzymes and receptors, influencing their activity and function.

相似化合物的比较

Similar Compounds

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

Tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its combination of a pyrazole ring and a dioxaborolane moiety, which imparts distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biochemical research .

生物活性

tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H26BNO4

- Molecular Weight : 293.17 g/mol

- CAS Number : 1072944-98-9

- Physical State : Solid at room temperature

- Purity : >97% .

The compound's biological activity is influenced by its structural components:

- The tetramethyl dioxaborolane moiety is known for its ability to form stable complexes with biological targets.

- The pyrazole ring contributes to its interaction with specific enzymes and receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiparasitic Activity

A study highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an IC50 value in the low micromolar range, indicating significant potency against this parasite. Modifications to the pyrazole ring enhanced brain penetration and selectivity over human enzymes .

Inhibition of Enzymatic Activity

The compound has been shown to inhibit certain phosphodiesterases (PDEs), which are crucial for various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), potentially enhancing cognitive function and providing therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary studies suggest that it has a favorable toxicity profile; however, comprehensive toxicological evaluations are necessary to determine long-term effects and safety in humans.

属性

IUPAC Name |

tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-8-9-20-11-12(10-19-20)17-23-15(4,5)16(6,7)24-17/h10-11H,8-9H2,1-7H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFRJKFVMSRUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。